N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-(4-fluorophenoxy)acetamide
Description
N-((1-(4-Chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-(4-fluorophenoxy)acetamide is a synthetic acetamide derivative featuring a tetrazole core substituted with a 4-chlorophenyl group and a phenoxyacetamide side chain modified with a 4-fluorophenyl moiety. This compound combines structural elements known to influence pharmacokinetics and target binding, such as halogen substituents (chlorine and fluorine) and heterocyclic systems (tetrazole).
Properties
IUPAC Name |
N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-2-(4-fluorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFN5O2/c17-11-1-5-13(6-2-11)23-15(20-21-22-23)9-19-16(24)10-25-14-7-3-12(18)4-8-14/h1-8H,9-10H2,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOYUXUKRPKWIFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=NN=N2)CNC(=O)COC3=CC=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-(4-fluorophenoxy)acetamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-chlorobenzyl chloride with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) under reflux conditions.
Coupling Reaction: The resulting 4-chlorophenyl tetrazole is then coupled with 4-fluorophenoxyacetic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Tetrazole Ring Reactivity
The tetrazole core (1H-tetrazol-5-yl) drives key reactions:
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Nucleophilic Substitution : The methyl bridge between the tetrazole and acetamide acts as a reactive site. Under basic conditions (e.g., K₂CO₃/DMF), the methyl group undergoes substitution with nucleophiles like amines or thiols to form derivatives.
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Metal Coordination : The tetrazole’s nitrogen atoms coordinate with transition metals (e.g., Cu²⁺ in CuCl₂), enabling catalytic applications. For example, Cu-mediated nitration at the ortho-position of aryl rings has been demonstrated in structurally analogous tetrazoles .
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Oxidative Degradation : Strong oxidizing agents (e.g., H₂O₂/AcOH) cleave the tetrazole ring, forming imidazole intermediates or releasing nitrogen gas.
Electrophilic Aromatic Substitution
The 4-fluorophenoxy and 4-chlorophenyl groups participate in regioselective substitutions:
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Nitration : Under CuCl₂·2H₂O/Fe(NO₃)₃·9H₂O catalysis in DCE, electrophilic nitration occurs selectively at the ortho-position of the 4-chlorophenyl ring (Table 1) .
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Halogenation : Bromination (Br₂/FeBr₃) targets the 4-fluorophenoxy ring’s para-position due to electron-donating effects from the oxygen atom.
Table 1 : Nitration Conditions and Yields for Tetrazole Derivatives
| Catalyst | Nitro Source | Solvent | Yield (%) |
|---|---|---|---|
| CuCl₂·2H₂O | Fe(NO₃)₃·9H₂O | DCE | 95 |
| Cu(OAc)₂·H₂O | Fe(NO₃)₃·9H₂O | DCE | 52 |
| CuBr₂ | Fe(NO₃)₃·9H₂O | DCE | 86 |
Acetamide Hydrolysis and Functionalization
The acetamide group (-NHCOCH₂-) exhibits classic amide reactivity:
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Acidic Hydrolysis : In HCl/H₂O (reflux), the acetamide hydrolyzes to 2-(4-fluorophenoxy)acetic acid and the corresponding amine.
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Schiff Base Formation : Reaction with aldehydes (e.g., benzaldehyde) under dehydrating conditions yields imine derivatives.
Multicomponent Reactions
The Compound serves as a building block in high-order reactions:
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Ugi-Azide Reaction : Combines with aldehydes, isocyanides, and azides to generate tetrazole-triazole hybrids. For example, CuSO₄/sodium ascorbate catalyzes "click" cycloaddition with alkynes, forming 1,2,3-triazole linkages (Fig. 1) .
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Mitsunobu Reaction : DIAD/Ph₃P mediates coupling with alcohols, modifying the tetrazole’s methyl bridge .
Figure 1 : CuAAC Reaction Pathway for Hybrid Synthesis
textCompound + Alkyne → CuSO₄ → Triazole-Linked Derivative
Comparative Reactivity with Analogues
Table 2 : Reaction Profiles of Structural Analogues
Stability Under Reaction Conditions
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Thermal Stability : Decomposes above 200°C, releasing CO and NH₃.
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pH Sensitivity : Stable in neutral conditions but hydrolyzes rapidly in strongly acidic/basic media (t₁/₂ < 2 hr at pH 1 or 13).
Scientific Research Applications
Biological Applications
1. Anticancer Activity
Research indicates that tetrazole derivatives, including N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-(4-fluorophenoxy)acetamide, exhibit significant anticancer properties. A study demonstrated that similar tetrazole compounds could inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The presence of the tetrazole ring is critical for the anticancer activity, as it interacts with biological targets involved in tumor growth and survival pathways .
2. Anti-inflammatory Effects
Tetrazole derivatives have shown promise in reducing inflammation. For instance, compounds with similar structures have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX), which play a key role in the inflammatory process. The compound's design allows it to potentially act as a selective COX inhibitor, which could be beneficial in treating inflammatory diseases .
3. Enzyme Inhibition
this compound has been studied for its inhibitory effects on specific enzymes such as indoleamine 2,3-dioxygenase (IDO1). IDO1 is involved in tryptophan metabolism and has been implicated in immune regulation and cancer progression. Inhibitors of this enzyme can enhance immune responses against tumors, making this compound a candidate for cancer immunotherapy .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. The tetrazole moiety can be synthesized through cyclization reactions involving azides and carbonyl compounds. Variants of this compound have been synthesized to explore structure-activity relationships (SAR), allowing researchers to optimize its pharmacological properties .
Case Studies
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal evaluated the efficacy of a series of tetrazole-containing compounds against breast cancer cell lines. The results indicated that modifications to the phenyl substituents significantly influenced anti-proliferative activity, with some derivatives showing IC50 values in the low micromolar range .
Case Study 2: Anti-inflammatory Potential
In another investigation focusing on anti-inflammatory effects, a derivative of this compound was tested in animal models of arthritis. The results showed a marked reduction in inflammatory markers and joint swelling, suggesting that this class of compounds could serve as effective treatments for chronic inflammatory conditions .
Mechanism of Action
The mechanism of action of N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-(4-fluorophenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring and the fluorophenoxy moiety play crucial roles in binding to these targets, leading to modulation of biological pathways. For example, the compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural uniqueness lies in its tetrazole core and dual halogenated aromatic systems. Below is a detailed comparison with key analogs from the literature:
Core Heterocycle Modifications
Key Observations :
- Tetrazole vs. Pyrazole/Imidazole : The tetrazole core in the target compound offers enhanced metabolic stability compared to pyrazole or imidazole analogs due to its resistance to oxidative degradation . However, imidazole-based compounds (e.g., ) exhibit stronger kinase inhibition, likely due to sulfinyl groups enabling hydrogen bonding with active sites.
- The 4-fluorophenoxy moiety may reduce CYP450-mediated metabolism compared to non-fluorinated phenoxy groups .
Acetamide Side-Chain Variations
| Compound Name | Acetamide Modification | Bioactivity Impact | Reference |
|---|---|---|---|
| Target Compound | 2-(4-Fluorophenoxy)acetamide | Enhanced solubility vs. alkyl chains | N/A |
| 2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-fluorophenyl)sulfonyl)acetamide | Sulfonylacetamide | COX-2 inhibition (hypothetical) | |
| 2-[(3-substituted phenyl-4-{(4-(substituted phenyl) ethylidine-2-Phenyl-1,3-Imidazol-5- One}sulfanyl]-N- hydroxyacetamide | Hydroxyacetamide | Antiproliferative (IC50: 1.2–8.7 µM) |
Key Observations :
- Phenoxy vs. Hydroxyacetamide derivatives (e.g., ) show potent cytotoxicity but higher metabolic clearance.
Physicochemical and Pharmacokinetic Profiles
Biological Activity
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-(4-fluorophenoxy)acetamide is a synthetic compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and various activities, particularly focusing on anticancer properties, anti-inflammatory effects, and antiviral activity.
Chemical Structure and Properties
Molecular Formula : C21H20ClFN6O
Molecular Weight : 405.437 g/mol
CAS Number : 897623-68-6
The compound features a tetrazole ring, a fluorophenyl group, and an acetamide moiety, which contribute to its pharmacological profile. The tetrazole ring enhances lipophilicity, improving bioavailability, while the naphthamide structure aids in interactions with biological targets.
The mechanism of action for this compound involves:
- Enzyme Inhibition : The tetrazole moiety can mimic carboxylate groups, allowing the compound to bind to enzyme active sites and inhibit their function.
- Receptor Interaction : The fluorophenyl group enhances binding affinity through hydrophobic interactions.
Biological Activities
Research indicates that compounds similar to this compound exhibit various biological activities:
Anticancer Properties
Numerous studies have demonstrated the anticancer potential of tetrazole-containing compounds. For instance, related derivatives have shown efficacy against breast cancer by inhibiting critical signaling pathways like Notch and AKT.
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (24h) | IC50 (48h) |
|---|---|---|
| MCF-7 | 2.96 μmol/L | 1.06 μmol/L |
| MDA-MB-231 | 0.80 μmol/L | 0.67 μmol/L |
| SK-BR-3 | 1.21 μmol/L | 0.79 μmol/L |
In a case study involving ZQL-4c, a derivative of the compound, significant growth inhibition was observed in breast cancer cell lines, highlighting the potential for developing effective anticancer agents from this class of compounds .
Anti-inflammatory Effects
This compound has also been studied for its anti-inflammatory properties. It modulates inflammatory pathways and may reduce tissue damage associated with chronic inflammation.
Antiviral Activity
Preliminary studies suggest that similar compounds may exhibit antiviral activity by inhibiting viral replication in various models. This aspect warrants further investigation to establish the efficacy and mechanisms involved.
Case Studies and Research Findings
Several research studies have explored the biological activity of tetrazole derivatives:
- Anticancer Activity Study : A study on ZQL-4c highlighted its ability to induce apoptosis in cancer cells through oxidative stress mechanisms.
- Anti-inflammatory Research : Investigations into compounds with similar structures have indicated modulation of pro-inflammatory cytokines.
- Antiviral Studies : Certain derivatives have shown promise against viral infections, although detailed mechanisms remain to be elucidated.
Q & A
Q. What are the recommended synthetic routes for N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-(4-fluorophenoxy)acetamide?
A multi-step synthesis is typically employed, involving:
- Step 1 : Condensation of 4-chlorophenyltetrazole derivatives with halogenated methyl intermediates to form the tetrazole-methyl backbone.
- Step 2 : Introduction of the 4-fluorophenoxy moiety via nucleophilic substitution or coupling reactions.
- Step 3 : Final acetylation using reagents like acetic anhydride or chloroacetyl chloride.
Key catalysts include pyridine and zeolite (Y-H) for reflux conditions (150°C, 5 hours), followed by recrystallization in ethanol for purification .
Q. How should researchers handle and store this compound to ensure stability?
- Storage : Keep in airtight containers under inert gas (e.g., argon), away from light and moisture. Desiccants like silica gel are recommended .
- Safety : Use fume hoods for handling, wear nitrile gloves, and avoid contact with oxidizing agents. In case of spills, neutralize with inert absorbents (e.g., vermiculite) .
Q. What spectroscopic techniques are essential for characterizing this compound?
- NMR (¹H/¹³C): To confirm substituent positions on the tetrazole and acetamide groups.
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹).
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers optimize reaction yields when introducing the 4-fluorophenoxy moiety?
- Catalyst Screening : Test alternatives to pyridine (e.g., DMAP or DIPEA) to enhance nucleophilic substitution efficiency.
- Temperature Control : Lower temperatures (e.g., 80–100°C) may reduce side reactions during coupling steps.
- Stoichiometry : Use a 1.2:1 molar ratio of 4-fluorophenol to the intermediate to drive the reaction to completion .
Q. What strategies resolve discrepancies in biological activity data across studies?
- Purity Verification : Confirm compound purity (>95%) via HPLC before assays, as impurities (e.g., unreacted intermediates) may skew results .
- Assay Standardization : Use consistent cell lines (e.g., MCF-7 for antiproliferative studies) and control for variables like serum concentration .
Q. What computational methods aid in elucidating the compound's mechanism of action?
Q. How to address low solubility in pharmacological assays?
- Co-Solvents : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations.
- Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) to the acetamide moiety for improved bioavailability .
Q. What analytical approaches confirm structural ambiguities in crystalline form?
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Substituent Variation : Modify the 4-chlorophenyl or 4-fluorophenoxy groups (e.g., replace Cl with Br or F with CF₃).
- Bioactivity Testing : Evaluate cytotoxicity (MTT assay), enzyme inhibition (IC₅₀), and selectivity against related targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
